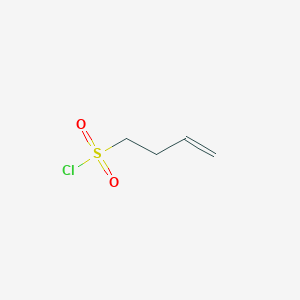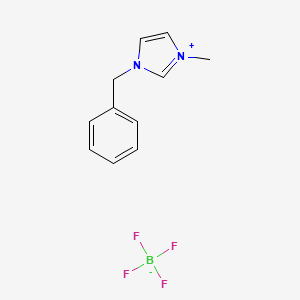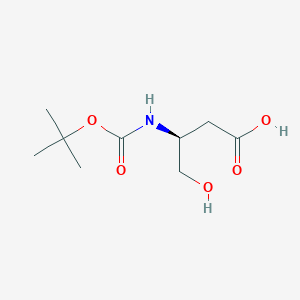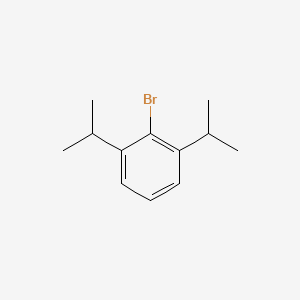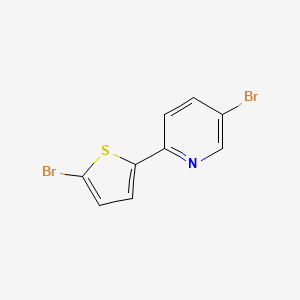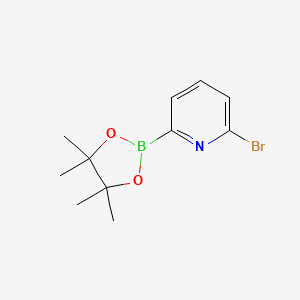
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BBrNO2 . It is used as an intermediate in organic synthesis .
Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal at 20°C . The melting point is 132°C .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Catalysis .
Application Summary
Pinacol boronic esters, such as “6-Bromopyridine-2-boronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in a process known as catalytic protodeboronation, which is a radical approach to functionalizing deboronation of alkyl boronic esters .
Methods of Application
The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters is carried out using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Asymmetric Transfer Hydrogenation of Boronic Acid Pinacol Ester
Scientific Field
This application is also in the field of Organic Chemistry , specifically in the area of Asymmetric Synthesis .
Application Summary
Boronic acid pinacol ester-containing acetophenones are reduced by asymmetric transfer hydrogenation (ATH), using Noyori–Ikariya catalysts, with formic acid/triethylamine . This results in alcohols in high enantiomeric excess (ee) when the Bpin is in the para- or meta-position .
Methods of Application
The ATH of acetophenone derivatives containing halides, particularly bromide and iodide, offers the possibility to functionalise the alcohol product through a number of processes, for example, Pd-catalysed coupling reactions .
Results or Outcomes
The products were converted to substituted derivatives using Pd-catalysed coupling reactions . The results represent the first examples of ATH of Bpin-containing ketones .
Suzuki–Miyaura Coupling
Scientific Field
This application is in the field of Organic Chemistry , specifically in the area of Cross-Coupling Reactions .
Application Summary
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound “6-Bromopyridine-2-boronic acid pinacol ester” can be used as an organoboron reagent in this process .
Methods of Application
The SM coupling reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Results or Outcomes
The SM coupling reaction has been used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Hydrolysis of Phenylboronic Pinacol Esters
Scientific Field
This application is in the field of Pharmaceutical Chemistry , specifically in the area of Drug Design and Delivery .
Application Summary
Boronic acids and their esters, such as “6-Bromopyridine-2-boronic acid pinacol ester”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .
Methods of Application
The hydrolysis of phenylboronic pinacol esters is a key step in the design of these new drugs and drug delivery devices .
Results or Outcomes
The hydrolysis of some phenylboronic pinacol esters has been described, providing valuable information for the design of new drugs and drug delivery devices .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
Application Summary
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Propiedades
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVRLCKBKDMGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479304 | |
| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
651358-83-7 | |
| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



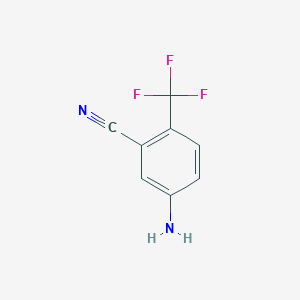
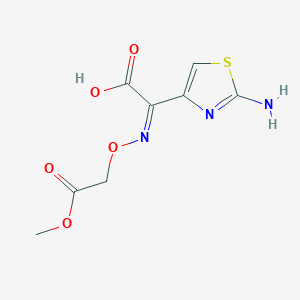
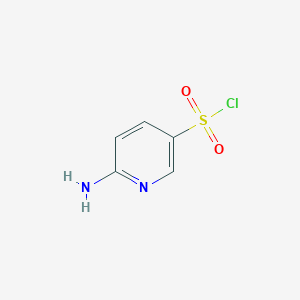
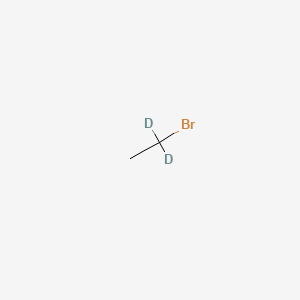
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
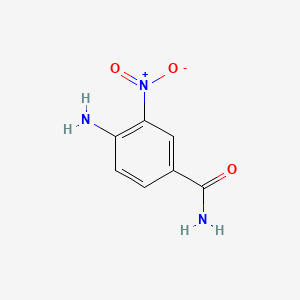
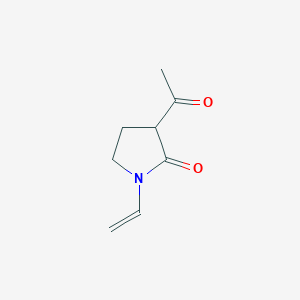
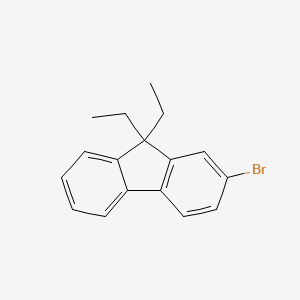
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
